molecular formula C13H18N2O2 B14868011 3,5-Dimethyl-1-(2-nitrophenyl)piperidine

3,5-Dimethyl-1-(2-nitrophenyl)piperidine

Cat. No.: B14868011
M. Wt: 234.29 g/mol
InChI Key: XIZLHMIKZBOXRQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-nitrophenyl group and the dimethyl substitutions on the piperidine ring make this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-nitrophenyl)piperidine typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-nitrophenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro and carbonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-1-(2-nitrophenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-(2-nitrophenyl)piperidine is unique due to the presence of the 2-nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3,5-dimethyl-1-(2-nitrophenyl)piperidine

InChI

InChI=1S/C13H18N2O2/c1-10-7-11(2)9-14(8-10)12-5-3-4-6-13(12)15(16)17/h3-6,10-11H,7-9H2,1-2H3

InChI Key

XIZLHMIKZBOXRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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